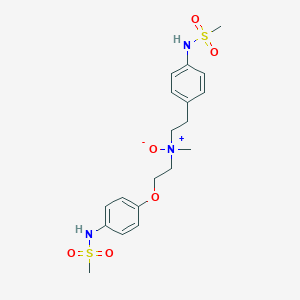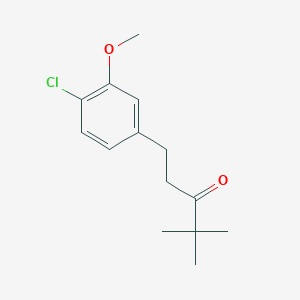
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate” is a chemical compound with the molecular formula C20H26O2 . It is used for research and development purposes .
Molecular Structure Analysis
This compound contains a total of 51 bonds, including 25 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, 1 secondary alcohol, and 1 ether .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.419 Da . It has a density of 1.14 g/cm3 and a boiling point of 450.3ºC at 760 mmHg . The flash point is 199.7ºC . Other properties such as the melting point and solubility are not specified in the search results.Applications De Recherche Scientifique
Ethyl Acetate Production and Application
- Process Intensification Techniques : Ethyl acetate, a solvent widely used in paints, coatings, and consumer products, benefits from process intensification techniques. These techniques, such as Reactive Distillation and Pervaporation Assisted Reactive Distillation, offer advantages over traditional processes by overcoming chemical equilibrium limitations, saving energy, and ensuring economic effectiveness through reduced capital investment (Patil & Gnanasundaram, 2020).
Biodegradation of Ethyl Tert-Butyl Ether
- Biodegradation in Soil and Groundwater : Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveal that microorganisms can degrade ETBE aerobically, offering insights into the environmental impact and degradation pathways of similar ethyl acetate derivatives. The presence of co-contaminants may either limit or enhance the biodegradation process (Thornton et al., 2020).
Environmental Impact and Toxicology
- Toxicological Review : The toxicological impacts of ethyl tertiary-butyl ether (ETBE), an oxygenate used in gasoline, are studied, providing a model for evaluating the health and environmental safety of related compounds. Despite its use in reducing vehicle exhaust emissions, ETBE is associated with potential health risks, including hypokalemia, hypertension, and fluid retention, which are important considerations for similar chemicals (Mcgregor, 2007).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-methoxyphenol", "ethyl acetoacetate", "2-methyl-2-butene", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "chromium trioxide", "pyridine", "sodium hydroxide", "acetic acid anhydride", "triethylamine", "3,4-dimethylphenol", "sodium hydride", "acetic acid", "acetic anhydride", "sodium methoxide", "magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-methoxyphenol in the presence of sodium ethoxide to form 4-methoxyphenyl ethyl-3-oxobutanoate.", "Step 2: 4-methoxyphenyl ethyl-3-oxobutanoate is reacted with 2-methyl-2-butene in the presence of acetic anhydride and sodium borohydride to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol.", "Step 3: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol is reacted with chromium trioxide and pyridine in acetic acid to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-aldehyde.", "Step 4: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-aldehyde is reacted with 3,4-dimethylphenol in the presence of sodium hydride and acetic acid to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol.", "Step 5: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol is reacted with acetic anhydride and triethylamine to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-acetate.", "Step 6: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-acetate is reacted with sodium methoxide in methanol to form 13-ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate.", "Step 7: The final product is purified using magnesium sulfate, sodium chloride, and water." ] } | |
Numéro CAS |
2911-81-1 |
Nom du produit |
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate |
Formule moléculaire |
C₂₂H₂₆O₃ |
Poids moléculaire |
338.44 |
Synonymes |
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol 17-Acetate; (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol Acetate; 13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17β-ol Acetate; 13β-Ethyl-3-methoxy-18-nor-1,3,5(10),8,14-estrapent |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)



![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)